molecular formula C17H23NO5 B1440341 trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine CAS No. 1000415-75-7

trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine

Cat. No.: B1440341
CAS No.: 1000415-75-7
M. Wt: 321.4 g/mol
InChI Key: ISEHHCOIDMZBSU-KGLIPLIRSA-N
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Description

Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine: is a synthetic organic compound with the molecular formula C17H23NO5. It is characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a carboxyl group, and a 4-methoxyphenyl group. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of complex organic molecules.

    Protecting Group: The Boc group serves as a protecting group for amines in multi-step organic syntheses.

Biology:

    Enzyme Inhibitors: The compound is used in the design of enzyme inhibitors, particularly those targeting proteases.

    Receptor Ligands: It serves as a ligand in the study of receptor-ligand interactions.

Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and inflammation.

    Prodrugs: Acts as a precursor in the development of prodrugs that are activated in vivo.

Industry:

    Pharmaceutical Manufacturing: Employed in the large-scale production of active pharmaceutical ingredients (APIs).

    Chemical Research: Used in research and development laboratories for the synthesis of novel compounds.

Future Directions

Trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid continues to be a compound of interest in the biomedical industry, particularly in drug development . It is likely that future research will continue to explore its potential uses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, pyrrolidine, and tert-butyl chloroformate.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with pyrrolidine.

    Introduction of Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods:

In industrial settings, the synthesis of trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation Products: Hydroxylated derivatives of the original compound.

    Reduction Products: Alcohols or aldehydes derived from the carboxyl group.

    Substitution Products: Deprotected pyrrolidine derivatives ready for further functionalization.

Comparison with Similar Compounds

    Trans-1-Boc-3-carboxy-4-phenylpyrrolidine: Lacks the methoxy group, resulting in different reactivity and biological activity.

    Trans-1-Boc-3-carboxy-4-(4-hydroxyphenyl)pyrrolidine: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.

    Trans-1-Boc-3-carboxy-4-(4-fluorophenyl)pyrrolidine: The fluorine substitution alters the electronic properties and metabolic stability of the compound.

Uniqueness:

Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development.

Properties

IUPAC Name

(3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEHHCOIDMZBSU-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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